2-Chloro-4,6-dimethyl-1,3-benzothiazole
Overview
Description
2-Chloro-4,6-dimethyl-1,3-benzothiazole (2-Cl-4,6-Me-1,3-BT) is an important organic compound used in the synthesis of many other compounds. It is a heterocyclic aromatic compound with a five-membered ring containing a sulfur atom and a chlorine atom. 2-Cl-4,6-Me-1,3-BT is a colorless solid with a melting point of 109-110 °C and a boiling point of 181-182 °C. It is soluble in most organic solvents and has a low solubility in water.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, such as those similar to 2-Chloro-4,6-dimethyl-1,3-benzothiazole, have been extensively studied for their corrosion inhibiting properties. Research demonstrates that these compounds can effectively inhibit corrosion of carbon steel in acidic environments. Their efficiency is attributed to the ability of these molecules to adsorb onto the metal surface, providing a protective barrier against corrosive agents. This characteristic is particularly valuable in industries where metal preservation is crucial, such as in oil and gas pipelines and water treatment facilities (Hu et al., 2016) (Salarvand et al., 2017).
Spectroscopic Applications
The halogen-substituent effect on benzothiazole derivatives has been explored for tuning the spectroscopic properties of these compounds. Such modifications can lead to shifts in electronic absorption and fluorescence emission maxima, making these molecules suitable for applications in optical materials and fluorescent probes. This adaptability allows for the design of materials with specific optical properties for use in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Misawa et al., 2019).
Environmental Monitoring
Benzothiazole compounds have also been identified in environmental monitoring studies, particularly concerning their presence in water and air samples. Their resistance to biodegradation and partial removal in wastewater treatment processes highlight the importance of developing sensitive and robust methods for their detection. Understanding the distribution and behavior of these compounds in the environment is essential for assessing their impact and for the formulation of strategies to mitigate their presence (LeerdamvanJ. et al., 2009).
Synthetic Chemistry
2-Chloro-4,6-dimethyl-1,3-benzothiazole and related structures serve as key intermediates in the synthesis of a wide variety of compounds. The versatility of the benzothiazole ring system allows for its incorporation into molecules of interest in pharmaceuticals, agrochemicals, and materials science. Advances in the synthesis of benzothiazole derivatives have broadened the scope of their applications, contributing to the development of new drugs, functional materials, and chemical probes (Prajapati et al., 2014).
properties
IUPAC Name |
2-chloro-4,6-dimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUINEVXAOBICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365962 | |
Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethyl-1,3-benzothiazole | |
CAS RN |
80689-35-6 | |
Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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